Bimoclomol

Description

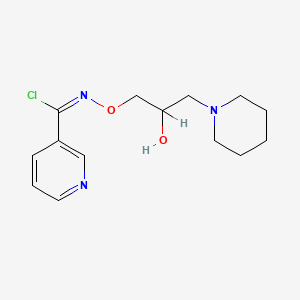

Structure

3D Structure

Properties

Molecular Formula |

C14H20ClN3O2 |

|---|---|

Molecular Weight |

297.78 g/mol |

IUPAC Name |

(3E)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14+ |

InChI Key |

NMOVJBAGBXIKCG-SAPNQHFASA-N |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/Cl)O |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O |

Synonyms |

imoclomol bimoclomol, maleate (1:1) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Heat Shock Factor 1 (HSF1) Activation and Regulation

Bimoclomol's therapeutic effects are largely attributed to its ability to modulate the activity of HSF1, the master transcriptional regulator of the heat shock response. x-mol.net Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, its activity suppressed by a complex of cytosolic HSPs, including HSP70 and HSP90. nih.gov Upon cellular stress, HSF1 undergoes a series of conformational changes, leading to its activation and the subsequent transcription of HSP genes.

Prolonged HSF1 DNA-Binding Activity

A key aspect of this compound's mechanism is its ability to prolong the activation of HSF1. nih.govlinkgroup.hu Research has shown that This compound (B151123) binds to HSF1, which leads to an extended interaction between HSF1 and the heat shock elements (HSEs) in the promoter regions of heat shock genes. nih.govlinkgroup.hu This prolonged binding is a critical factor in the co-inducing effect of this compound on HSP expression. nih.gov It is important to note that HSF1 does not bind to DNA in the absence of stress; therefore, this compound's action extends the duration of this stress-induced binding. nih.gov This sustained activation of HSF1 may contribute to the enhanced production of protective HSPs. nih.gov

HSF1 Phosphorylation and Trimerization Dynamics

The activation of HSF1 is a multi-step process that includes trimerization and phosphorylation. linkgroup.hu Following a stress stimulus, inactive HSF1 monomers oligomerize to form a DNA-binding homotrimer. linkgroup.hu This trimer then undergoes phosphorylation, which enhances its ability to activate the transcription of HSP genes. linkgroup.hu

Studies have indicated that pre-treatment with this compound can moderately increase the amount of inducibly phosphorylated HSF1. linkgroup.hu Evidence suggests that HSF1 trimerization and phosphorylation at specific serine residues (303 and 307) can enhance the efficiency of its subsequent modification by SUMO (small ubiquitin-like modifier), which is thought to play a role in attenuating HSF1 activity. biorxiv.org The trimerization of HSF1 is a critical step that allows it to bind to DNA and initiate the transcription of heat shock genes. biorxiv.org

HSF1-Heat Shock Protein (HSP) Interactions

Under non-stressful conditions, HSF1 is maintained in an inactive state through its interaction with a cohort of cytosolic HSPs, including HSP70 and HSP90. nih.gov HSP70, in particular, plays a direct role in suppressing HSF1 activity by binding to it. nih.gov This interaction is facilitated by the co-chaperone DNAJB1 and induces a conformational change in HSF1 that leads to the dissociation of HSF1 trimers into monomers. nih.gov This feedback loop is crucial for the attenuation of the heat shock response. nih.gov

Induction and Modulation of Specific Heat Shock Proteins

This compound, as a co-inducer, enhances the expression of several HSPs in cells already subjected to physiological stress. This includes members of the HSP70 and HSP90 families, which are crucial chaperones involved in protein folding and cellular protection.

HSP70 Family (e.g., Hsp70, Hsc70, Hsp72)

This compound has been shown to increase the levels of the inducible form of HSP70. nih.gov This elevation in HSP70 has been correlated with cytoprotective effects. nih.gov For instance, oral administration of this compound in rats led to a significant increase in myocardial HSP70 levels. nih.gov The induction of HSP70 is a key outcome of HSF1 activation, as HSF1 directly binds to the promoter regions of HSP70 genes. nih.gov The increased expression of HSP70 can help cells cope with stress by assisting in the refolding of denatured proteins. nih.gov

HSP90 Family (e.g., Hsp90, Grp94)

This compound and its analogues also act as co-inducers of the HSP90 family of proteins. The HSP90 family includes cytosolic (HSP90A), endoplasmic reticulum (HSP90B), and mitochondrial (tumor necrosis factor receptor-associated protein) members. nih.gov While some compounds inhibit HSP90 activity, leading to an upregulation of HSP70, this compound's mechanism is centered on co-induction. nih.gov

Table 1: Summary of this compound's Effects on HSF1 and HSPs

| Molecular Target | Effect of this compound | Key Findings |

|---|---|---|

| HSF1 | Prolonged activation and DNA binding | Binds to HSF1, extending its interaction with HSEs. nih.govlinkgroup.hu |

| Moderate increase in phosphorylation | Enhances the stress-induced phosphorylation of HSF1. linkgroup.hu | |

| HSP70 Family | Increased expression | Elevates levels of inducible HSP70, conferring cytoprotection. nih.gov |

| HSP90 Family | Co-induction of expression | Acts as a co-inducer for HSP90 family members. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DNAJB1 |

Small HSPs (sHSPs, e.g., Hsp27, HspB1, HspB6)

While this compound is known to induce a broad range of HSPs, its specific interactions with and functional modulation of small HSPs such as Hsp27 (also known as HspB1) and HspB6 are not extensively detailed in the available scientific literature. However, the induction of these sHSPs is an expected consequence of HSF-1 activation. nih.gov sHSPs are ATP-independent chaperones that play a crucial role in preventing the aggregation of denatured proteins and assisting in their refolding. researchgate.net Hsp27, in particular, is a key player in cellular defense against stress, contributing to the stabilization of the cytoskeleton and inhibiting apoptotic pathways. researchgate.net The chaperone activity of Hsp27 is linked to its oligomeric state, which can be modulated by temperature and phosphorylation. nih.gov HspB1 is known to function as a molecular chaperone that likely maintains denatured proteins in a state competent for refolding. uniprot.org It can form heterodimers with other sHSPs like HspB6. uniprot.org The cytoprotective effects of this compound are, in part, attributed to the increased levels of these sHSPs, which would enhance the cell's capacity to manage misfolded proteins during stress. nih.gov

Other Stress Proteins (e.g., Hsp60, Hsp47)

This compound has been shown to act as a co-inducer of Hsp60 and Hsp47.

Hsp60: This mitochondrial chaperonin is essential for the proper folding and assembly of proteins imported into the mitochondria, as well as for the refolding of mitochondrial proteins under stress conditions. youtube.com The import of Hsp60 itself into the mitochondria is a regulated process requiring a specific N-terminal presequence. nih.gov By augmenting the levels of Hsp60, this compound likely enhances the mitochondrial protein quality control system, which is critical for maintaining mitochondrial function and integrity during cellular stress.

Hsp47: This collagen-specific molecular chaperone resides in the endoplasmic reticulum (ER) and is indispensable for the correct folding, assembly, and secretion of procollagen molecules. nih.gov Hsp47 transiently binds to procollagen, stabilizing its triple-helical structure and preventing its aggregation within the ER. embopress.orgnih.gov The association between Hsp47 and procollagen is pH-dependent and crucial for the intracellular processing of procollagen. nih.govsemanticscholar.org By co-inducing Hsp47, this compound may play a role in processes involving collagen synthesis and deposition, particularly under conditions of tissue stress or injury.

Influence on Cellular Stress Response Pathways

This compound's primary influence on cellular stress response pathways is mediated by its ability to prolong the activation of HSF-1. nih.gov This leads to a broad upregulation of HSPs, thereby reinforcing the cellular machinery dedicated to combating proteotoxic stress and maintaining protein homeostasis (proteostasis). nih.govdiva-portal.org

Modulation of Proteostasis Network

The proteostasis network is a complex, integrated system that regulates the synthesis, folding, trafficking, and degradation of proteins to ensure the health of the proteome. scripps.edumorimotolab.orgnih.gov this compound, by inducing HSPs, enhances the capacity of this network to respond to challenges such as heat shock, oxidative stress, and the accumulation of misfolded proteins. nih.gov

The induction of molecular chaperones by this compound directly supports protein folding and refolding processes. nih.gov Chaperones like Hsp60 and the sHSPs facilitate the correct folding of newly synthesized polypeptides and aid in the refolding of proteins that have been denatured by stress. youtube.comibiology.org While specific studies on this compound's effect on protein refolding kinetics are limited, the increased availability of chaperones would be expected to improve the efficiency of refolding and reduce the likelihood of aggregation. embopress.orgmdpi.com

A key function of the HSPs induced by this compound is the prevention of protein aggregation. sHSPs, in particular, are highly effective in binding to unfolded or partially folded proteins, preventing them from forming toxic aggregates. researchgate.net This is a critical protective mechanism in various neurodegenerative diseases, which are often characterized by the accumulation of protein aggregates. nih.govsciencedaily.comaimspress.comrsc.org By bolstering the cellular concentration of chaperones, this compound enhances the cell's ability to suppress the formation of such aggregates.

The direct regulatory effects of this compound on protein degradation pathways, such as autophagy and the ubiquitin-proteasome system (UPS), are not well-documented in the scientific literature. However, these pathways are integral components of the proteostasis network and are known to be influenced by cellular stress and the status of the chaperone machinery. diva-portal.orgresearchgate.net

Autophagy: This is a cellular process for the degradation of bulk cytoplasmic components, including protein aggregates and damaged organelles, through the lysosomal pathway. upenn.edufrontiersin.org While a direct link between this compound and the modulation of autophagic flux has not been established, the clearance of protein aggregates is a key function of autophagy, and cross-talk between the chaperone system and autophagy is known to exist. nih.gov

Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for the targeted degradation of most short-lived and misfolded proteins in the cytosol and nucleus. mdpi.com Proteins are marked for degradation by the attachment of ubiquitin chains, which targets them to the proteasome for destruction. The efficient functioning of the UPS is crucial for preventing the accumulation of abnormal proteins. While there is no direct evidence of this compound modulating UPS activity, the chaperone network plays a role in recognizing and targeting misfolded proteins for ubiquitination and subsequent degradation by the proteasome. mdpi.com

Table 1: Summary of this compound's Influence on Cellular Stress Response Components

| Component | Known Effect of this compound | Implied/Potential Effect |

|---|---|---|

| Small HSPs (Hsp27, HspB1, HspB6) | General induction via HSF-1 activation. | Enhanced prevention of protein aggregation and support of protein refolding. |

| Hsp60 | Co-induction. | Improved mitochondrial protein folding and quality control. |

| Hsp47 | Co-induction. | Enhanced folding and processing of procollagen in the ER. |

| Proteostasis Network | General enhancement through HSP induction. nih.gov | Increased cellular capacity to manage proteotoxic stress. |

| Protein Folding and Refolding | Indirectly supported via chaperone induction. | Potentially improved kinetics and efficiency of protein refolding. |

| Prevention of Protein Aggregation | Indirectly supported via chaperone induction. | Suppression of toxic protein aggregate formation. |

| Autophagy | No direct evidence of modulation. | Potential indirect influence through the management of protein aggregates. |

| Ubiquitin-Proteasome System | No direct evidence of modulation. | Potential indirect role in the chaperone-mediated targeting of misfolded proteins for degradation. |

Cytoprotective Mechanisms

This compound's cytoprotective effects are fundamentally linked to its ability to amplify the expression of heat shock genes, leading to an increased production of HSPs in cells already under stress. nih.gov This co-inducing activity is mediated through the prolonged activation of Heat Shock Factor-1 (HSF-1), the primary transcription factor for HSPs. nih.govlinkgroup.hu By binding to HSF-1, this compound extends its interaction with DNA, thereby enhancing the synthesis of protective chaperones. nih.govlinkgroup.hu

Response to Oxidative Stress

While direct antioxidant activity of this compound has not been extensively detailed, its mechanism of inducing HSPs provides a robust defense against oxidative stress. Heat shock proteins, particularly HSP70, are known to play a critical role in mitigating the damaging effects of reactive oxygen species (ROS) by assisting in the refolding of damaged proteins and preventing protein aggregation. The increased levels of HSPs following this compound treatment in stressed cells can therefore be inferred to enhance the cellular machinery for coping with oxidative damage.

Response to Hypoxia

This compound has demonstrated protective effects against hypoxic stress. Although the specific molecular pathways of this compound in response to hypoxia are not fully elucidated, the induction of HSPs is a key component. HSPs can help maintain protein homeostasis in the low-oxygen environment of hypoxia, which can otherwise lead to protein misfolding and aggregation. By bolstering the cellular chaperone capacity, this compound aids in cell survival under hypoxic conditions.

Response to Ischemia-Reperfusion Injury

The cytoprotective actions of this compound have been observed in models of ischemia-reperfusion injury. nih.gov This type of injury is characterized by an initial period of oxygen deprivation (ischemia) followed by the restoration of blood flow (reperfusion), which paradoxically can cause further cellular damage through oxidative stress and inflammation. The induction of HSPs by this compound in this context is crucial for protecting cells from the dual insults of ischemia and reperfusion, likely by preserving protein structure and function. nih.gov

Cellular Viability and Survival Enhancement

Studies have shown that this compound significantly improves cell survival under various experimental stress conditions. nih.govnih.gov In rat neonatal cardiomyocytes, pretreatment with this compound led to a significant increase in cell survival, which was correlated with elevated levels of HSP70. nih.gov This enhancement of cellular viability is a direct consequence of the increased chaperone capacity, which helps to maintain cellular integrity and function in the face of proteotoxic stress. nih.gov The cytoprotective effect of this compound has been observed at clinically achievable concentrations. nih.gov

Interactive Table: Summary of this compound's Cytoprotective Mechanisms

| Stress Condition | Model System | Key Findings |

| General Stress | Eukaryotic Cells | Facilitates the formation of chaperone molecules by amplifying the expression of heat-shock genes. nih.gov |

| Ischemia | Murine Model | Demonstrates cytoprotective effects likely mediated by the coordinate expression of all major HSPs. nih.gov |

| Cellular Stress | Rat Neonatal Cardiomyocytes | Improves cell survival by increasing intracellular HSP70 levels. nih.gov |

| Heat Shock | Cells with and without HSF-1 | Co-inducing effect on Hsp expression is mediated via the prolonged activation of HSF-1. nih.gov |

Interaction with Cellular Membranes and Fluidity

Emerging evidence suggests that the initial interaction of this compound with the cell may occur at the level of the cellular membrane, influencing its physical properties.

Membrane Perturbation and Signaling

This compound and its analogs have been identified as membrane fluidizers. nih.gov This perturbation of the membrane is thought to be a primary signal that activates the heat shock response without causing protein denaturation. nih.gov The interaction of this compound with membrane lipids can lead to a reorganization of membrane microdomains, such as cholesterol-rich lipid rafts. nih.gov This alteration in membrane structure and fluidity can, in turn, initiate intracellular signaling cascades that lead to the activation of HSF-1 and the subsequent expression of heat shock genes. linkgroup.hunih.gov This suggests a "membrane sensor" hypothesis for the action of this compound, where changes in the lipid architecture of the membrane trigger a protective cellular stress response. nih.gov

Interactive Table: this compound's Interaction with Cellular Membranes

| Model System | Effect on Membrane | Proposed Signaling Consequence |

| Murine Melanoma Cell Line | Membrane fluidizer, capable of activating cellular Hsp formation. nih.gov | Activation of HSF-1 and subsequent expression of hsp genes. nih.gov |

| General Cellular Model | This compound-induced fluidization of cellular membranes. linkgroup.hu | May lower the threshold of the heat shock response, contributing to its chaperone co-inductive property. linkgroup.hu |

Lipid-Mediated Signal Transduction

This compound is thought to engage in lipid-mediated signal transduction to exert its effects, a mechanism that is linked to changes in the physical properties of cellular membranes. linkgroup.hu The compound has been associated with the fluidization of cellular membranes, which is hypothesized to lower the threshold for the activation of the heat shock response. linkgroup.hu While the precise connection between membrane fluidization and the activation of Heat Shock Factor-1 (HSF-1) has not been fully elucidated, it is proposed that this compound may utilize a lipid-mediated signal that contributes to an enhanced phosphorylation of HSF-1. linkgroup.hu

Research on other membrane fluidizing agents, such as benzyl alcohol, has provided some insights into this potential mechanism. Benzyl alcohol, which also induces heat shock proteins without causing protein denaturation, has been shown to activate HSF-1. nih.gov This activation is not solely dependent on the general fluidization of the membrane's hydrophobic core. nih.gov Instead, it appears to be linked to a more specific reorganization of cholesterol-rich microdomains, often referred to as lipid rafts. nih.gov It is suggested that the destabilization and reorganization of these cholesterol-sphingomyelin domains within the plasma membrane may be a critical step in the generation and transmission of stress signals that lead to the activation of heat shock genes. nih.gov This suggests that this compound's action may involve a similar alteration of membrane microdomain structure, which then initiates a signaling cascade culminating in HSF-1 activation.

Post-Translational Modifications and Regulatory Elements

The activity of Heat Shock Factor-1 (HSF-1), the primary target of this compound, is intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, and SUMOylation. nih.gov These modifications act as molecular switches that fine-tune the transcriptional activity of HSF-1. In the context of this compound's mechanism of action, the compound has been observed to moderately enhance the phosphorylation of HSF-1. linkgroup.hu

Under normal physiological conditions, HSF-1 is maintained in an inactive monomeric state, in part due to constitutive phosphorylation at specific serine residues, such as S303 and S307, which represses its transcriptional activation domain. uniprot.org Upon cellular stress, HSF-1 undergoes a conformational change, trimerizes, and becomes hyperphosphorylated, which is associated with its activation and ability to bind to DNA. linkgroup.hunih.gov this compound's ability to enhance HSF-1 phosphorylation likely contributes to its co-inducing activity, augmenting the stress-induced activation of HSF-1. linkgroup.hu The specific phosphorylation sites on HSF-1 that are targeted by this compound-induced signaling pathways have not been definitively identified in the available research.

The primary regulatory elements through which HSF-1 exerts its function are the Heat Shock Elements (HSEs) located in the promoter regions of heat shock protein (HSP) genes. linkgroup.hunih.gov A key aspect of this compound's mechanism of action is its ability to prolong the binding of activated HSF-1 to these HSEs. linkgroup.hunih.gov In the absence of stress, HSF-1 does not bind to DNA. nih.gov However, following a stress stimulus that activates HSF-1, this compound intervenes to extend the duration of the HSF-1/HSE interaction. linkgroup.hunih.gov This prolonged binding leads to a more sustained transcription of HSP genes, resulting in an amplified production of heat shock proteins. linkgroup.hu The co-inducing effect of this compound is, therefore, not due to a direct activation of HSF-1 in the absence of stress, but rather an amplification and extension of the natural stress response pathway. nih.govnih.gov

Table 1: Investigated Post-Translational Modifications of HSF-1

| Modification | General Role in HSF-1 Regulation | Reported Effect of this compound |

| Phosphorylation | Both represses (constitutive) and activates (stress-induced) HSF-1 transcriptional activity. uniprot.org | Moderately enhances HSF-1 phosphorylation. linkgroup.hu |

| Acetylation | Involved in the regulation of HSF-1 activation. nih.gov | Not specified in the provided research. |

| SUMOylation | Plays a role in the transcriptional response to proteotoxic stress. zenodo.org | Not specified in the provided research. |

Table 2: Key Regulatory Elements and Interactions

Preclinical Pharmacological Characterization

In Vitro Efficacy Studies

In vitro studies have been fundamental in elucidating the cellular mechanisms of Bimoclomol (B151123). These studies have utilized a variety of cell line models and functional assays to characterize its efficacy in inducing heat shock proteins, providing cytoprotection, and modulating cellular signaling pathways.

Cell Line Models

The cytoprotective and HSP-inducing effects of this compound have been evaluated across a range of cell lines, each serving as a model for different physiological and pathological conditions.

Myogenic and HeLa Cells: In both myogenic and HeLa cell lines, this compound has been shown to enhance the transcription, translation, and expression of the 70 kilodalton heat shock protein (HSP70) when cells are exposed to heat stress. This increased HSP70 expression is associated with improved cell survival following exposure to otherwise lethal thermal injury nih.gov.

Cardiomyocytes: Studies using rat neonatal cardiomyocytes have demonstrated that this compound can elevate HSP70 levels and improve cell survival. This cytoprotective effect was observed at concentrations as low as 0.1 microM, a level that is clinically achievable nih.gov. A significant correlation was found between the increased levels of HSP70 and the enhancement of cell survival, indicating that the protective effects of this compound in cardiomyocytes are at least partly mediated by the induction of HSP70 nih.gov.

Functional Assays for Hsp Induction

Functional assays have confirmed that this compound acts as a co-inducer of HSPs, meaning it enhances the production of these proteins in cells already under stress.

This compound's mechanism of action involves the prolonged activation of Heat Shock Factor-1 (HSF-1), the primary transcription factor for heat shock proteins nih.gov. The compound binds to HSF-1, leading to a sustained interaction of HSF-1 with the heat shock elements (HSEs) in the DNA nih.govnih.gov. This prolonged binding amplifies the transcription of HSP genes. Notably, the effects of this compound are abolished in cells lacking HSF-1, confirming its dependence on this transcription factor nih.gov.

Assays for Cytoprotection and Stress Tolerance

Assays measuring cytoprotection and stress tolerance have consistently demonstrated the beneficial effects of this compound under various stress conditions.

In cell culture models, pretreatment with this compound has been shown to significantly increase cell survival in the face of lethal thermal injury nih.gov. This protective effect is linked to its ability to induce HSPs, which act as molecular chaperones to maintain protein integrity and cellular homeostasis during stress nih.gov. The cytoprotective effects are observed across different cell types, highlighting a broad-spectrum activity nih.gov.

Modulation of Cellular Signaling Cascades

This compound's protective effects extend to the modulation of various cellular signaling cascades, which are crucial for cellular responses to stress. While the primary mechanism is through HSF-1 activation, this has downstream effects on other signaling pathways.

In Vivo Efficacy Studies in Animal Models

The promising in vitro findings for this compound have been further investigated in various in vivo animal models, providing a more comprehensive understanding of its pharmacological effects in a whole-organism context. These preclinical studies are crucial for bridging the gap between cellular effects and potential therapeutic applications nih.govnih.govmdpi.com.

Cardioprotection in Ischemic Models

A significant area of in vivo research for this compound has been its cardioprotective effects in models of ischemia, such as myocardial infarction and ischemia-reperfusion injury.

In anesthetized dogs, this compound was shown to decrease the ST-segment elevation caused by coronary occlusion, a key indicator of myocardial ischemia nih.gov. Similarly, in isolated working rat hearts, this compound increased coronary flow and attenuated the reduction in cardiac output and left ventricular developed pressure following coronary occlusion nih.gov. Furthermore, it effectively prevented ventricular fibrillation during reperfusion, a life-threatening arrhythmia that can occur when blood flow is restored to ischemic tissue nih.gov.

The cardioprotective effects of this compound in ischemic conditions are evident at submicromolar concentrations and are associated with its ability to enhance the stress response and induce HSPs in the myocardium nih.gov. These findings from animal models suggest that this compound could have therapeutic potential in mitigating the damage caused by ischemic heart disease.

Neuroprotection in Models of Neuropathy and Neurodegeneration

This compound has demonstrated significant neuroprotective properties in various preclinical models of neuropathy and neurodegeneration. nih.govnih.gov The primary mechanism underlying these effects is its function as a heat shock protein (HSP) co-inducer. nih.gov The compound enhances the production of several HSPs, which are crucial for cellular integrity and protection against stress. nih.gov

The neuroprotective action of this compound is mediated through the prolonged activation of Heat Shock Factor-1 (HSF-1). nih.gov this compound binds to HSF-1, leading to an extended interaction between the transcription factor and its corresponding DNA elements. nih.gov This prolonged activation amplifies the expression of HSPs, such as HSP70, which serve as molecular chaperones to protect cells from damage. nih.gov The effects of this compound are reportedly abolished in cells from mice that lack HSF-1, confirming this pathway as its principal mechanism of action. nih.gov

In models of diabetic neuropathy, this compound has shown the ability to ameliorate key pathological indicators. Studies in streptozotocin-induced diabetic rats revealed that the compound could significantly reduce the slowing of nerve conduction velocity. nih.gov It also retarded the elevated resistance to ischemic conduction failure, a characteristic sign of neural dysfunction in diabetes. nih.gov These findings suggest a potential for this compound to address the functional deficits associated with diabetic peripheral neuropathies. nih.gov Its neuroprotective and analgesic properties have made it a compound of interest for diabetic neuropathy and associated neuropathic pain. nih.govtaylorfrancis.com

Beyond peripheral neuropathy, this compound has also been investigated in models relevant to neurodegenerative diseases like Parkinson's disease. nih.gov Research in this area has explored its neuroprotective action through the attenuation of cyclin E. nih.gov

| Model Type | Animal Model | Key Findings | Underlying Mechanism |

|---|---|---|---|

| Diabetic Peripheral Neuropathy | Streptozotocin-induced diabetic rats | - Significantly reduced nerve conduction slowing.

| Induction of Heat Shock Proteins (HSPs). nih.govtaylorfrancis.com |

| Neurodegeneration | Models of Parkinson's Disease | Investigated for neuroprotective action via attenuation of cyclin E. nih.gov | Prolonged activation of Heat Shock Factor-1 (HSF-1). nih.gov |

Organ Protection in Diabetic Complications (e.g., Retinopathy, Nephropathy, Peripheral Neuropathy)

This compound has been identified in preclinical studies as a cytoprotective agent, with particular efficacy in models of diabetic complications. taylorfrancis.com Its protective effects extend to multiple organs affected by diabetes, including the retina and peripheral nerves. taylorfrancis.com

In animal models of diabetic retinopathy, this compound was found to improve early electrophysiological signs of the condition in diabetic rats. nih.gov This suggests an ability to intervene in the initial stages of retinal damage caused by diabetes. For diabetic peripheral neuropathy, as detailed in the previous section, the compound effectively ameliorates functional deficits in streptozotocin-induced diabetic rats, demonstrating a clear neuroprotectant capability in the peripheral nervous system. nih.govnih.gov The protective actions of this compound in these contexts are linked to its role as an inducer of heat-shock proteins, which helps maintain cellular function under the stressful conditions imposed by diabetes. nih.gov

| Diabetic Complication | Animal Model | Observed Protective Effect |

|---|---|---|

| Retinopathy | Diabetic rats | Improves early electrophysiological signs of retinopathy. nih.gov |

| Peripheral Neuropathy | Streptozotocin-induced diabetic rats | Ameliorates nerve conduction deficits and resistance to ischemia. nih.govnih.gov |

Wound Healing Enhancement in Stress Conditions

The cytoprotective effects of this compound have been observed in models of wound healing, particularly under the challenging conditions associated with diabetes. nih.gov In a diabetic rat model, this compound demonstrated an ability to promote wound healing. nih.gov This therapeutic effect is believed to be mediated by the coordinated expression of major heat shock proteins (HSPs). nih.gov By inducing these protective chaperone molecules, this compound helps preserve cellular architecture and function, facilitating repair processes in a stressful metabolic environment that would otherwise impede healing. nih.gov

Antiarrhythmic Effects in Cardiac Models

This compound has demonstrated notable cardioprotective and antiarrhythmic effects in several preclinical cardiac models. bioivt.com In isolated working rat hearts subjected to coronary occlusion, this compound treatment was shown to prevent ventricular fibrillation during the subsequent reperfusion phase. bioivt.com In the same model, it also increased coronary flow and lessened the reduction in cardiac output and left ventricular developed pressure. bioivt.com

Studies using anesthetized dogs with induced coronary occlusion showed that this compound significantly decreased ST-segment elevation, a key indicator of myocardial ischemia. bioivt.com In isolated canine ventricular myocytes, this compound was found to modulate cardiac action potentials. nih.gov It shortened the action potential duration at 50% repolarization but lengthened it at the 90% repolarization level. nih.gov Furthermore, it activated a steady-state outward current at positive membrane potentials without affecting the peak inward current. nih.gov Despite increasing the amplitude of intracellular calcium transients, this compound was observed to decrease the force of contraction in right ventricular trabeculae, suggesting it may reduce the calcium sensitivity of the contractile apparatus. nih.gov

| Model | Condition | Observed Effect |

|---|---|---|

| Anesthetized dogs | Coronary occlusion | Decreased ST-segment elevation. bioivt.com |

| Isolated working rat hearts | Coronary occlusion and reperfusion | - Prevented ventricular fibrillation during reperfusion.

|

| Isolated canine ventricular myocytes | Electrophysiological study | - Shortened action potential duration at 50% repolarization.

|

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound are not widely available in the scientific literature. However, a key characteristic that has been consistently noted is its short half-life. nih.govnih.govtaylorfrancis.com This property has been cited as a potential reason for the stagnation of its clinical development. nih.govnih.govtaylorfrancis.com

Absorption and Distribution in Animal Systems

Specific quantitative data regarding the absorption and distribution of this compound in animal systems, such as its oral bioavailability, peak plasma concentrations (Cmax), time to peak concentration (Tmax), and volume of distribution (Vd) in preclinical models, have not been detailed in the available literature.

Metabolism in Preclinical Models

Information concerning the metabolic pathways of this compound in preclinical models is not described in the available research. Details on its major metabolites and the specific enzyme systems responsible for its biotransformation have not been publicly reported.

Excretion in Preclinical Models

Data on the excretion pathways and mass balance of this compound in preclinical species are not publicly available.

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship in Preclinical Models

Specific studies detailing the relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects in preclinical models could not be identified.

Structure Activity Relationships Sar and Analog Design

Identification of Key Pharmacophoric Features

The therapeutic potential of Bimoclomol (B151123) is linked to its ability to act as a co-inducer of HSPs, an effect mediated through its interaction with HSF1. nih.gov Research has shown that this compound exhibits a binding affinity for HSF1. nih.govijbs.com This interaction is crucial as it prolongs the activation of HSF1, the primary transcription factor for heat shock genes. nih.gov

The key pharmacophoric features of this compound are centered around its novel hydroxylamine (B1172632) derivative structure. nih.gov This chemical scaffold allows the molecule to bind to HSF1, leading to a prolonged interaction of HSF1 with heat shock elements (HSEs) in the DNA. nih.govnih.gov This extended binding is thought to be a primary contributor to the co-induction of chaperones. nih.gov this compound's mechanism does not involve inducing HSF1 binding to DNA in the absence of cellular stress; instead, it enhances the response during stressful conditions. nih.govnih.gov This suggests that the molecule's critical features are those that stabilize the active conformation of HSF1 or its binding to DNA once a stress response has been initiated.

| Feature | Description | Implication for Activity |

| HSF1 Binding | Direct interaction with the Heat Shock Factor 1 protein. nih.govijbs.com | Essential for mediating the downstream effects on HSP expression. |

| Prolonged HSF1 Activation | Extends the duration of HSF1's active state and its binding to DNA. nih.gov | Enhances the cellular stress response, leading to greater Hsp production. |

| Co-inducer Activity | Amplifies the heat shock response in already stressed cells. nih.govnih.gov | Allows for a targeted effect in cells already undergoing stress, potentially reducing off-target effects. |

Rational Design of this compound Analogs (e.g., Arimoclomol)

The rational design of this compound analogs has been driven by the goal of improving its pharmacological properties while retaining the core activity of HSF1 modulation. A prime example of this is Arimoclomol, which was synthesized by researchers at Biorex as a superior follow-up compound to this compound around 1999.

Arimoclomol is an N-oxide derivative of this compound. This specific structural modification was intended to create a pharmacologically improved analog. The design of Arimoclomol proved successful, as it exhibits a more favorable pharmacokinetic profile than its parent compound. Notably, Arimoclomol has a longer half-life, which is four times that of this compound's one hour, and it demonstrates good penetration of the central nervous system (CNS). These improvements make it a more viable therapeutic candidate for chronic conditions and neurological disorders. wikipedia.org

The development of Arimoclomol illustrates a successful application of rational drug design, where a specific chemical modification led to enhanced drug-like properties. This targeted approach has allowed for the creation of a more robust molecule for clinical investigation. nih.gov

| Compound | Structural Relationship to this compound | Key Pharmacokinetic Improvement |

| Arimoclomol | N-oxide derivative | Longer half-life (4x that of this compound) |

Impact of Structural Modifications on HSF1 Activation and Hsp Induction

The structural modifications that differentiate this compound and its analog Arimoclomol have a direct impact on their ability to activate HSF1 and induce the expression of HSPs. The co-inducing effect of this compound on the expression of several HSPs is directly mediated by the prolonged activation of HSF1. nih.gov Studies in cells lacking HSF1 have shown that the effects of this compound are abolished, confirming the central role of this transcription factor. nih.gov

Arimoclomol, the N-oxide derivative, retains and potentially enhances this mechanism of action. It has been shown to consistently amplify the expression of HSP genes in various models. For instance, in animal models, treatment with Arimoclomol led to significantly higher levels of HSP70 and HSP90. This upregulation of HSPs is believed to be responsible for the neuroprotective effects observed with Arimoclomol treatment. guidetopharmacology.org

The key structural difference, the N-oxide group, appears to maintain or improve the compound's ability to interact with the HSF1 pathway, leading to a robust induction of protective chaperones. This demonstrates that modifications to the core this compound structure can be made to improve pharmacokinetics without sacrificing the primary mechanism of action.

| Compound | Effect on HSF1 | Consequence for Hsp Induction |

| This compound | Binds to and prolongs the activation of HSF1. nih.gov | Co-induces the expression of multiple HSPs during cellular stress. nih.gov |

| Arimoclomol | Acts as a co-inducer of the heat shock response. nih.gov | Upregulates the production of HSPs, such as HSP70 and HSP90. |

Computational Modeling and In Silico Approaches to SAR

While specific computational modeling studies detailing the structure-activity relationship of this compound are not extensively published, the principles of in silico drug design are highly relevant to understanding and optimizing such compounds. Computational techniques are increasingly used to elucidate structure-property relationships, including structure-activity and structure-kinetic relationships, which are crucial for lead optimization. vu.nl

In silico methods can be applied to:

Identify Pharmacophoric Features : Computational models can analyze a series of active compounds to identify common structural features (pharmacophores) that are essential for biological activity. mdpi.com These features can include hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions. mdpi.com

Develop 3D-QSAR Models : Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to correlate the 3D properties of molecules with their biological activity. mdpi.com This can provide insights into how steric and electronic fields of a molecule influence its potency.

Virtual Screening : Structure-based virtual screening can be employed to identify novel scaffolds that could interact with a target protein, like HSF1. nih.gov

Molecular Docking : This technique can predict the preferred orientation of a ligand when bound to a receptor, helping to understand the specific interactions that stabilize the ligand-protein complex. scispace.com

These computational approaches provide a framework for the rational design of new analogs. nih.govgeneonline.comnih.gov By building models based on existing data for compounds like this compound and Arimoclomol, researchers can predict the activity of novel, structurally related molecules, thereby accelerating the discovery of new therapeutic agents. vu.nlplos.org

Synthetic Methodologies and Chemical Biology Applications

Novel Synthetic Routes for Bimoclomol (B151123) and its Derivatives

The development of efficient and precise synthetic routes is paramount for the production of this compound and its analogs for research and therapeutic purposes. Recent breakthroughs have focused on achieving high levels of control over the molecule's three-dimensional structure, which is crucial for its biological activity.

Regioselective Synthesis

A significant advancement in the synthesis of this compound and its potent analog, Arimoclomol, involves a novel regioselective and enantiospecific approach starting from chiral glycidyl (B131873) derivatives. rsc.orgresearchgate.net This method provides a streamlined process for producing these compounds with a high degree of control over the arrangement of chemical groups within the molecule. The synthesis is noted for its efficiency and is considered suitable for generating a variety of analogs. rsc.org This adaptability is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic properties of the compound and for designing chemical probes to identify its molecular targets. rsc.orgresearchgate.net

The key features of this synthetic route are summarized in the table below:

| Starting Material | Key Features of Synthesis | Significance |

| Chiral glycidyl derivatives | Regioselective and enantiospecific | High purity of the desired stereoisomer, suitable for analog synthesis and SAR studies. |

Enantiospecific Synthesis

The enantiospecificity of the aforementioned synthetic route ensures the production of a single, desired stereoisomer of this compound and its derivatives. rsc.orgresearchgate.net This is of utmost importance as different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. By starting with a chiral precursor, the synthesis proceeds with a high degree of stereochemical control, yielding the specific enantiomer responsible for the desired therapeutic effects. This level of precision is a significant improvement over earlier synthetic methods and is a critical step towards developing safer and more effective drugs based on the this compound scaffold. rsc.org

Development of Chemical Probes for Target Identification

A major challenge in understanding the full therapeutic potential of this compound has been the precise identification of its molecular targets. The development of chemical probes based on the this compound structure is a key strategy to address this. The novel synthetic methodologies described above are particularly valuable in this context, as they allow for the strategic incorporation of reporter tags, such as fluorescent dyes or affinity labels, onto the this compound scaffold. rsc.org

These tagged molecules, or chemical probes, can then be used in "pull-down" experiments to isolate and identify the specific proteins that this compound interacts with within a cell. rsc.org While the literature highlights the suitability of the new synthetic routes for this purpose, specific examples of fully developed and utilized this compound-based chemical probes for target identification are not yet extensively detailed. However, the foundation for their creation has been firmly established through these synthetic advancements.

Chemical Biology Tools Utilizing this compound's Mechanism

The established mechanism of action of this compound, which involves the prolonged activation of Heat Shock Factor 1 (HSF-1), presents a unique opportunity for the development of specialized chemical biology tools. nih.gov HSF-1 is a master transcriptional regulator of the heat shock response, a critical cellular defense mechanism against stress.

By leveraging this compound's ability to selectively modulate HSF-1 activity, researchers can create tools to study the intricate details of the heat shock response pathway. For instance, derivatives of this compound could be designed to act as conditional activators of HSF-1, allowing for precise temporal control over the expression of heat shock proteins in cellular models. Such tools would be invaluable for dissecting the roles of individual heat shock proteins in various physiological and pathological processes. While the conceptual framework for these tools is clear, the current body of research primarily focuses on elucidating this compound's mechanism rather than its direct application in the creation of standalone chemical biology tools.

Advanced Research Methodologies and Translational Avenues

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) in Bimoclomol (B151123) Research

Omics technologies, which allow for the large-scale study of biological molecules, are critical in understanding the comprehensive effects of a drug candidate. While specific transcriptomic and proteomic studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on its close derivative, Arimoclomol, provides significant insights into the molecular changes induced by this class of compounds. These findings are largely applicable to this compound due to their shared mechanism of action.

Proteomics: Proteomic analyses have been employed to map the changes in protein expression in cells treated with Arimoclomol. A notable study investigated the proteomic signature in fibroblasts from patients with Valosin-Containing Protein (VCP)-related multisystem proteinopathy, a condition characterized by protein aggregation. Treatment with Arimoclomol led to significant changes in the cellular proteome, highlighting the compound's effect on cellular stress and protein clearance pathways. nih.govnih.gov

An untargeted proteomic profiling of VCP-mutant fibroblasts treated with Arimoclomol identified a total of 42 proteins that were significantly dysregulated. These proteins are involved in various cellular processes, including immune response and cell survival, indicating a broad-spectrum effect aimed at restoring cellular homeostasis. nih.gov

| Protein Name | Function/Pathway | Change |

|---|---|---|

| FYVE and coiled-coil domain containing 1 (FYCO1) | Autophagosome transport | Increased |

| Guanylate-binding protein 1 (GBP1) | Immune response | Increased |

| DExD/H-box helicase 58 (DDX58) | Innate immune response | Increased |

| Galectin-3-binding protein (LGALS3BP) | Cell adhesion, immune response | Increased |

| Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) | Antiviral response | Increased |

Transcriptomics: Transcriptomic analysis, the study of the complete set of RNA transcripts, offers a complementary view by revealing how this compound modulates gene expression. Early research indicated that this compound facilitates the formation of chaperone molecules by amplifying the expression of heat-shock genes. nih.gov This is achieved through its action on Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. nih.gov A transcriptomic approach would allow researchers to quantify the upregulation of specific heat shock protein (HSP) genes (e.g., HSPA1A for HSP70, HSPB1 for HSP27) and other HSF1 target genes, providing a detailed molecular blueprint of the cellular response to the compound. While specific large-scale transcriptomic datasets for this compound are not readily available, the known mechanism of action strongly suggests that such studies would confirm the targeted induction of genes involved in proteostasis.

High-Throughput Screening (HTS) in Identification of Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to modulate a specific biological target or pathway. In the context of this compound and the heat shock response, HTS assays are designed to identify novel small molecules that can act as activators or inhibitors of HSF1.

The process typically involves:

Assay Development: Creating a robust and automated assay that can measure the activation of the HSF1 pathway. This is often a cell-based reporter assay where the HSF1-responsive promoter element (HSE) is linked to a reporter gene (e.g., luciferase). When a compound activates HSF1, it binds to the HSE and drives the expression of the reporter, producing a measurable signal.

Library Screening: Large, diverse chemical libraries, which can contain hundreds of thousands of compounds, are screened using the automated assay.

Hit Identification and Confirmation: Compounds that produce a significant signal ("hits") are identified and then re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are further characterized to determine their potency (the concentration at which they produce a half-maximal effect, or EC50).

This methodology has been instrumental in discovering a wide range of HSF1 modulators, from natural products to synthetic molecules, and provides a powerful tool for finding new chemical entities that, like this compound, can amplify the cell's natural protective mechanisms.

Lead Optimization Strategies in the Drug Discovery Pipeline

Once a "hit" compound like the initial structure of this compound is identified, it rarely possesses all the desired properties of a final drug candidate. The process of chemically modifying this initial lead compound to improve its characteristics is known as lead optimization. This is a multi-faceted process that aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Medicinal chemistry is the discipline responsible for the design and synthesis of new drug candidates. Key strategies used in lead optimization include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the lead molecule and assessing how these changes affect its biological activity. For instance, different chemical groups might be added or substituted on the pyridine ring or the hydroxylamine (B1172632) side chain of a this compound-like structure to determine which modifications enhance HSF1 co-induction.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's properties without losing the desired biological activity.

Scaffold Hopping: This involves making more significant changes to the core structure (scaffold) of the molecule while retaining the key features necessary for biological activity.

A prime example of lead optimization in this chemical family is the development of Arimoclomol from this compound. Arimoclomol is the N-oxide derivative of this compound, a deliberate modification made by medicinal chemists to create a superior follow-up compound. This structural change resulted in a more favorable pharmacokinetic profile, including a half-life four times longer than that of this compound, which was a significant improvement for its potential as a therapeutic agent.

For a compound like this compound, the parameters to be optimized would include:

Potency: The concentration required to achieve the desired biological effect (e.g., HSF1 activation).

Pharmacokinetics (ADME):

Absorption: How well the drug is absorbed into the bloodstream.

Distribution: Where the drug travels in the body, including its ability to cross the blood-brain barrier if targeting neurological diseases.

Metabolism: How the drug is broken down by the body, which affects its half-life.

Excretion: How the drug is eliminated from the body.

Selectivity: The drug should primarily interact with its intended target (HSF1) and not with other molecules, which could cause side effects.

Safety/Toxicity: The compound should have a low potential to cause harm.

The development of Arimoclomol from this compound exemplifies MPO. The aim was not just to maintain the mechanism of action but to significantly improve its metabolic stability (a longer half-life) while ensuring it retained its ability to penetrate the central nervous system and had a good safety profile.

Future Directions and Unexplored Academic Research Areas

Elucidation of Additional Molecular Targets Beyond HSF1/HSPs

While the prolonged activation of HSF1 is the established primary mechanism of action for Bimoclomol (B151123), a comprehensive understanding of its potential off-target effects or alternative molecular interactions is crucial for a complete pharmacological profile. nih.govmdpi.com Research has demonstrated that the effects of this compound are nullified in cells from mice lacking HSF-1, strongly suggesting that HSF1 is its principal target. nih.govmdpi.com

Future research should systematically investigate the possibility of other molecular targets. This could involve:

Affinity Chromatography and Mass Spectrometry: Utilizing this compound as a molecular probe to isolate and identify binding partners from cell lysates.

Computational Off-Target Profiling: Employing in silico methods to predict potential interactions with a wide range of proteins based on the structural characteristics of this compound. nih.govfrontiersin.org

Phenotypic Screening in HSF1-Null Backgrounds: Conducting high-throughput screening in HSF1 knockout cells or organisms to identify any residual biological activity, which would indicate the presence of alternative targets.

A thorough investigation into potential off-target interactions will provide a more complete safety and efficacy profile for this compound, potentially uncovering novel therapeutic applications.

Investigation of this compound's Role in Specific Proteostasis Mechanisms

The induction of HSPs by this compound points to its significant role in maintaining protein homeostasis, or proteostasis. While the general cytoprotective effects are known, the specific impact of this compound on distinct proteostasis pathways warrants deeper investigation.

Unfolded Protein Response (UPR):

The UPR is a critical cellular stress response that deals with the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). mdpi.comucsd.eduamsterdamumc.nl Future studies could explore:

The effect of this compound on the three main branches of the UPR, mediated by IRE1α, PERK, and ATF6.

Whether this compound can modulate UPR signaling to mitigate ER stress in diseases characterized by protein misfolding.

Autophagy:

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. nih.govnih.govcondensates.com The interplay between HSPs and autophagy is complex and context-dependent. Research in this area could focus on:

Determining if this compound directly modulates autophagic flux.

Investigating the role of this compound-induced HSPs in the recognition and clearance of protein aggregates via autophagy.

Exploring the therapeutic potential of this compound in diseases with impaired autophagy.

Interactive Data Table: Key Proteostasis Pathways for Future this compound Research

| Pathway | Key Mediators | Potential Role of this compound | Research Focus |

| Unfolded Protein Response (UPR) | IRE1α, PERK, ATF6 | Modulation of ER stress signaling | Amelioration of protein misfolding diseases |

| Autophagy | Beclin-1, ATG proteins, LC3 | Regulation of autophagic flux | Clearance of protein aggregates and damaged organelles |

Exploration of Novel Preclinical Disease Models

This compound has shown promise in various preclinical models, particularly those related to diabetic complications and neurodegenerative diseases. Expanding the scope of preclinical testing to novel and diverse disease models could uncover new therapeutic avenues.

Rare Diseases:

The cytoprotective and protein-folding-enhancing properties of this compound make it a candidate for rare diseases caused by protein misfolding. For example, its analog, arimoclomol, has been investigated in Niemann-Pick disease type C, a lysosomal storage disorder. researchgate.net

Ischemia-Reperfusion Injury:

The cellular stress associated with ischemia-reperfusion injury presents a logical context for the therapeutic application of an HSP co-inducer. amsterdamumc.nlnih.govnih.govresearchgate.netresearchgate.net Future preclinical studies could evaluate the efficacy of this compound in models of:

Myocardial infarction

Stroke

Kidney transplantation

Neurodegenerative Diseases:

While some research has been conducted in models of amyotrophic lateral sclerosis (ALS), further exploration in other neurodegenerative models is warranted. researchgate.netnih.gov This includes models of:

Huntington's disease

Parkinson's disease

Alzheimer's disease

Interactive Data Table: Potential Novel Preclinical Models for this compound

| Disease Area | Specific Model | Therapeutic Rationale |

| Rare Diseases | Niemann-Pick Disease Type C | Enhancement of misfolded protein clearance |

| Ischemia-Reperfusion | Myocardial Infarction | Protection against cellular stress and apoptosis |

| Neurodegenerative Diseases | Huntington's Disease | Reduction of protein aggregation and neurotoxicity |

Integration with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer powerful computational approaches to understand the complex interactions of drugs within biological systems. researchgate.netnih.govnih.govresearchgate.netmdpi.com Applying these methodologies to this compound could:

Predict Drug-Target Interactions: Identify potential on- and off-target interactions by analyzing large-scale biological data. researchgate.netnih.gov

Elucidate Mechanisms of Action: Map the cellular pathways modulated by this compound to provide a holistic view of its effects.

Identify Biomarkers: Discover potential biomarkers for predicting patient response to this compound treatment.

By integrating experimental data with computational modeling, a more comprehensive and predictive understanding of this compound's pharmacology can be achieved.

Development of Advanced Delivery Systems for Preclinical Research

The physicochemical properties of this compound and the desire for targeted delivery to specific tissues necessitate the exploration of advanced drug delivery systems. nih.govnih.govliposomes.canih.govresearchgate.netresearchgate.netnih.govmdpi.com Future research in this area could focus on the development and preclinical evaluation of:

Nanoformulations: Encapsulating this compound in nanoparticles could improve its solubility, stability, and bioavailability.

Liposomal Formulations: Liposomes can be used to control the release profile of this compound and potentially target it to specific cell types. nih.govliposomes.canih.govresearchgate.net

Targeted Delivery Systems: Conjugating this compound to targeting moieties, such as antibodies or peptides, could enhance its delivery to diseased tissues while minimizing systemic exposure.

The development of such advanced delivery systems would be instrumental in optimizing the therapeutic efficacy and reducing potential side effects of this compound in preclinical studies, paving the way for future clinical applications.

Q & A

Q. What is the molecular mechanism by which Bimoclomol exerts neuroprotective effects in Parkinson’s disease (PD) models?

this compound functions as a heat shock protein (HSP) co-inducer, primarily upregulating HSP70, which interacts with cyclin E to inhibit aberrant cell cycle re-entry in post-mitotic neurons, a key driver of neurodegeneration in PD. Methodologically, this mechanism was identified through in silico pharmacophore modeling, molecular docking (using Autodock tools), and validation via ADMET analysis to confirm blood-brain barrier (BBB) permeability . Researchers can replicate this approach by combining virtual screening (e.g., PharmMapper for target prediction) with in vitro assays measuring cyclin E levels in neuronal cultures under stress conditions.

Q. How does this compound achieve blood-brain barrier (BBB) permeability, and what parameters validate this property?

this compound’s BBB permeability was confirmed using Swiss ADME, which evaluated logP (partition coefficient), polar surface area (PSA ≤ 140 Ų), and adherence to Veber rules (rotatable bonds ≤ 10). These parameters align with its small molecular weight (297.783 g/mol) and hydrophilic-lipophilic balance, critical for CNS drug design . To validate experimentally, researchers can employ in vivo pharmacokinetic studies with radiolabeled this compound or in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes).

Q. What drug-likeness criteria does this compound satisfy, and how are these assessed in preclinical studies?

this compound complies with Lipinski’s Rule of Five (molecular weight < 500 Da, logP < 5, H-bond donors < 5, acceptors < 10), Ghose filter (molar refractivity 40–130), and Veber rules (PSA ≤ 140 Ų). These were verified using tools like Swiss ADME and PubChem data . Researchers should incorporate these filters early in compound screening to prioritize candidates with favorable pharmacokinetic profiles.

Advanced Research Questions

Q. How can conflicting reports on this compound’s therapeutic applications (e.g., cardiovascular vs. neurodegenerative) be reconciled methodologically?

Discrepancies arise from context-dependent HSP70 induction: In PD, HSP70 interacts with cyclin E to block neuronal apoptosis, while in cardiovascular models, it may stabilize misfolded proteins in ischemic tissues . To resolve contradictions, researchers should:

- Conduct disease-specific in vivo studies with biomarkers (e.g., cyclin E for PD, troponin for cardiovascular models).

- Use transcriptomic profiling to map HSP70 interactomes across tissues .

Q. What experimental designs are optimal for validating this compound’s efficacy in inhibiting cyclin E-mediated neurodegeneration?

- In vitro : Use SH-SY5Y or primary neuronal cultures exposed to oxidative stress (e.g., rotenone), with cyclin E levels quantified via Western blot or qPCR. Include controls with HSP70 inhibitors (e.g., VER-155008) to confirm mechanism .

- In vivo : Employ α-synuclein-overexpressing PD mouse models, dosing this compound intraperitoneally (5–10 mg/kg). Measure cyclin E reduction in midbrain sections via immunohistochemistry .

Q. How can researchers address variability in HSP70 induction efficiency across different cell types or species?

Variability stems from differences in heat shock factor 1 (HSF1) activation kinetics and chaperone networks. Mitigation strategies include:

Q. What pharmacokinetic challenges arise when translating this compound to clinical trials, and how can they be addressed?

Phase II trials in amyotrophic lateral sclerosis (ALS) revealed challenges in dosing optimization due to its short half-life (~2–4 hours). Solutions include:

- Developing sustained-release formulations (e.g., PLGA nanoparticles).

- Monitoring HSP70 biomarkers in cerebrospinal fluid (CSF) to correlate exposure with pharmacodynamic effects .

Methodological Guidance

Q. How should researchers design studies to investigate this compound’s synergism with other HSP inducers or neuroprotective agents?

- Use factorial experimental designs to test combinations (e.g., this compound + geranylgeranylacetone).

- Assess synergy via Chou-Talalay analysis, measuring combination indices (CI < 1 indicates synergism).

- Include endpoints like HSP70/cyclin E co-localization (confocal microscopy) and apoptosis markers (TUNEL assay) .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Apply meta-analysis to aggregate data across studies, using random-effects models to account for heterogeneity.

- Perform sensitivity analyses to identify outliers (e.g., studies using non-CNS-optimized dosing regimens) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.